molecular formula C37H41F3N2O11S B15142530 Tipranavir beta-D-Glucuronide-d4

Tipranavir beta-D-Glucuronide-d4

Cat. No.: B15142530
M. Wt: 782.8 g/mol
InChI Key: ODSCYUCOVFARRF-UBGHSNJQSA-N
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Description

Contextualization of Tipranavir as a Therapeutic Agent and its Metabolic Landscape

Tipranavir is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. nih.govnih.gov It acts by selectively binding to the HIV-1 protease, an enzyme critical for the virus's replication cycle, thereby preventing the formation of mature, infectious virions. nih.govdrugbank.com Tipranavir is often co-administered with a low dose of ritonavir, which acts as a pharmacokinetic booster by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of Tipranavir, leading to higher and more sustained plasma concentrations of the drug. nih.govamazonaws.com

The metabolism of Tipranavir is complex and primarily occurs in the liver. The major pathway for its biotransformation is through the cytochrome P450 system, predominantly involving the CYP3A4 isoenzyme. nih.govamazonaws.com This process leads to the formation of various metabolites. One of the key metabolic pathways for many drugs and other foreign compounds (xenobiotics) is glucuronidation, a phase II metabolic reaction. wikipedia.orgxcode.life While the metabolism of Tipranavir is mainly oxidative, the potential for glucuronidation of its metabolites exists, highlighting the importance of studying these metabolic products.

Table 1: Key Pharmacokinetic Parameters of Tipranavir (co-administered with Ritonavir)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 2.3 hours fda.gov
Protein Binding >99.9% drugbank.com
Primary Metabolizing Enzyme CYP3A4 amazonaws.com
Plasma Half-life Approximately 5.5-6.0 hours amazonaws.com

Fundamental Role of Glucuronidation in Xenobiotic Biotransformation and Excretion

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances from the body, including drugs, toxins, and endogenous compounds like bilirubin (B190676). wikipedia.orgxcode.lifejove.com This process involves the enzymatic addition of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues such as the intestine, kidneys, and brain. wikipedia.orgxcode.life

The addition of the highly polar glucuronic acid group significantly increases the water solubility of the substrate. wikipedia.orgstudysmarter.co.uk This transformation from a lipophilic (fat-soluble) compound to a more hydrophilic (water-soluble) one facilitates its excretion from the body, primarily through urine or bile. wikipedia.org By converting potentially harmful substances into inactive and readily excretable forms, glucuronidation plays a vital role in protecting the body from the accumulation of toxic compounds. xcode.life The efficiency of glucuronidation can be influenced by various factors, including genetic variations in UGT enzymes, which can lead to individual differences in drug response and toxicity. studysmarter.co.uk

Significance of Deuterated Glucuronide Standards in Advanced Metabolomics and Pharmacokinetic Investigations

In the fields of metabolomics and pharmacokinetics, the accurate quantification of drugs and their metabolites is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Mass spectrometry (MS) coupled with chromatographic techniques is a powerful tool for this purpose. tandfonline.com The use of internal standards is crucial in MS-based analyses to ensure accuracy and precision by correcting for variability during sample preparation and analysis. scioninstruments.com

Deuterated standards, such as Tipranavir beta-D-Glucuronide-d4, are considered the gold standard for internal standards in quantitative mass spectrometry. clearsynth.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. clearsynth.com By replacing some of the hydrogen atoms in the glucuronide metabolite with deuterium, a molecule is created that is chemically almost identical to the analyte of interest but has a slightly higher mass. clearsynth.com

This mass difference allows the mass spectrometer to distinguish between the analyte (the non-deuterated metabolite) and the internal standard. scioninstruments.com Because the deuterated standard behaves nearly identically to the analyte during extraction, chromatography, and ionization, it can effectively compensate for matrix effects and variations in instrument response. clearsynth.comtexilajournal.com This leads to more reliable and accurate quantification of the metabolite in biological samples like plasma or urine. nih.gov The use of stable isotope-labeled standards like this compound is therefore indispensable for rigorous pharmacokinetic studies and for providing high-quality data to support drug development and clinical research. tandfonline.comnih.gov

Properties

Molecular Formula

C37H41F3N2O11S

Molecular Weight

782.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31-,32+,35-,36-/m1/s1/i3D2,16D2

InChI Key

ODSCYUCOVFARRF-UBGHSNJQSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC=CC=C5

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Strategies for Tipranavir Beta D Glucuronide D4

Chemical Synthesis Approaches for Tipranavir Glucuronide Analogs

The synthesis of Tipranavir glucuronide analogs is a multi-step process that begins with the complex synthesis of the parent drug, Tipranavir. The synthesis of Tipranavir itself has been achieved through various routes, including a notable 15-step linear synthesis that utilizes palladium- and molybdenum-catalyzed dynamic kinetic asymmetric transformations to establish the key tertiary and quaternary stereogenic centers. nih.gov

Once Tipranavir is synthesized, the glucuronide moiety is introduced. This can be achieved through several methods:

Biocatalytic Synthesis: This approach utilizes enzymes, typically UDP-glucuronosyltransferases (UGTs), to conjugate glucuronic acid to the Tipranavir molecule. This method offers high regioselectivity and stereospecificity, mimicking the natural metabolic pathway in the human body where Tipranavir is converted to its glucuronide metabolite. researchgate.net In vivo studies have shown that a glucuronide conjugate of Tipranavir is a significant metabolite found in urine. nih.gov

Chemical Synthesis: Chemical synthesis provides an alternative route to produce glucuronide conjugates. This often involves the protection of the hydroxyl groups of a glucuronic acid donor, such as a glucuronate salt, followed by activation and subsequent coupling to the aglycone (Tipranavir). A final deprotection step yields the desired glucuronide. While potentially less specific than enzymatic methods, chemical synthesis can be scaled up more readily for production. nih.gov

Regiospecific Deuteration Methodologies for Tipranavir Beta-D-Glucuronide-d4

Isotopic labeling with deuterium (B1214612) (²H or D) is a common strategy to create internal standards for mass spectrometry. The introduction of deuterium atoms into the Tipranavir beta-D-glucuronide molecule needs to be stable and not undergo back-exchange under analytical conditions. mdpi.com For this compound, the deuteration is typically introduced into the aglycone portion of the molecule prior to glucuronidation.

Common strategies for regiospecific deuteration include:

Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons at specific positions in the molecule. The reaction conditions, such as the choice of a deuterated solvent (e.g., D₂O, MeOD) and a suitable base or acid catalyst, can be optimized to control the degree and location of deuteration. mdpi.com

Reduction with Deuterated Reagents: The use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce deuterium atoms at specific functional groups, like carbonyls or esters, during the synthesis of the Tipranavir precursor.

For Tipranavir-d4 specifically, the deuterium atoms are often introduced at metabolically stable positions to ensure the integrity of the label throughout its use as an internal standard. nih.gov

Spectroscopic and Chromatographic Characterization of Deuterated Metabolites

The definitive identification and characterization of this compound rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the successful incorporation of the four deuterium atoms by observing the corresponding mass shift compared to the unlabeled analog. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. The fragmentation of the glucuronide conjugate will typically show a characteristic neutral loss of the glucuronic acid moiety (176 Da). mdpi.com The fragmentation of the deuterated aglycone can then be compared to the unlabeled Tipranavir to confirm the location of the deuterium labels. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium has been introduced will be absent or significantly reduced in intensity. Deuterium NMR (²H NMR) can also be employed to directly observe the deuterium signals. nih.govescholarship.org

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are used to separate this compound from other components in a sample and to determine its purity. Reversed-phase chromatography is a common method for the analysis of Tipranavir and its metabolites. nih.gov The use of UHPLC can offer faster analysis times and improved resolution. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. rug.nl In this setup, the LC system separates the analyte of interest, which is then ionized and detected by the mass spectrometer. The use of a deuterated internal standard like this compound is critical for accurate quantification, as it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and instrument response. nih.gov

The following table summarizes the key analytical techniques and their role in the characterization of this compound:

Analytical TechniquePurposeKey Information Obtained
Mass Spectrometry (MS) Confirmation of mass and fragmentationMolecular weight, confirmation of deuteration, structural information from fragmentation patterns.
NMR Spectroscopy Structural elucidationPrecise location of atoms within the molecule, confirmation of deuteration sites.
HPLC/UHPLC Separation and purity assessmentRetention time, purity of the synthesized compound.
LC-MS/MS Quantitative analysisAccurate measurement of the concentration of the analyte in complex mixtures.

Enzymatic Biotransformation of Tipranavir and Glucuronide Conjugation Mechanisms

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Tipranavir Glucuronidation

The biotransformation of Tipranavir involves conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. frontiersin.org While specific studies pinpointing the exact UGT isoforms responsible for Tipranavir glucuronidation are not extensively detailed in the provided results, the literature consistently points to the induction of glucuronidase activity when Tipranavir is co-administered with Ritonavir. nih.gov This suggests a significant role for the UGT pathway in Tipranavir's metabolism.

The UGT superfamily is divided into several families, with UGT1 and UGT2 being primarily responsible for the metabolism of xenobiotics, including drugs. nih.gov These enzymes are located in the endoplasmic reticulum of various tissues, with the liver being a primary site of drug metabolism. youtube.com Given that Tipranavir is metabolized in the liver, it is highly probable that hepatic UGT isoforms are involved in its glucuronidation.

While the specific isoforms metabolizing Tipranavir have not been definitively identified in the search results, it is known that different UGT isoforms exhibit distinct but often overlapping substrate specificities. frontiersin.orgnih.gov For instance, UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B4, and UGT2B7 are some of the key isoforms involved in the glucuronidation of a wide array of drugs. nih.govnih.gov Further research employing recombinant human UGT isoforms would be necessary to precisely identify which of these are the primary catalysts for the formation of Tipranavir β-D-Glucuronide.

A labeled metabolite, Tipranavir-d4 β-D-Glucuronide, is noted as a metabolite of Tipranavir when co-administered with Ritonavir, confirming the occurrence of this metabolic pathway in vivo. pharmaffiliates.com

Investigation of Enzyme Kinetics and Substrate Specificity for Tipranavir Glucuronidation

Detailed enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for Tipranavir glucuronidation are not explicitly provided in the search results. However, the principles of enzyme kinetics are fundamental to understanding this metabolic process. Typically, the rate of glucuronidation follows Michaelis-Menten kinetics, where the reaction velocity increases with substrate concentration until the enzyme becomes saturated. aalto.firesearchgate.net

The substrate specificity of UGT enzymes is a critical factor. nih.gov These enzymes recognize specific functional groups on a substrate molecule, such as hydroxyl, carboxyl, or amine groups, to which they attach glucuronic acid. nih.gov Tipranavir's molecular structure contains a hydroxyl group, which is a likely site for glucuronidation.

Determining the kinetic parameters for Tipranavir with various UGT isoforms would provide valuable insights into the efficiency and capacity of its glucuronidation. Such studies often involve incubating the drug with human liver microsomes or recombinant UGT enzymes at varying substrate concentrations and measuring the rate of glucuronide formation. nih.govaalto.firesearchgate.net

Modulatory Effects of Co-administered Agents on Tipranavir Glucuronidation (e.g., Ritonavir's Role in UGT Induction)

The co-administration of other drugs can significantly impact the glucuronidation of Tipranavir, primarily through enzyme induction or inhibition. A prominent example is the interaction between Tipranavir and Ritonavir. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is also involved in Tipranavir metabolism. nih.govmdpi.com However, in vivo data strongly suggest that Ritonavir also acts as an inducer of UGT activity. researchgate.net This induction of UGT enzymes can lead to an increased rate of Tipranavir glucuronidation.

The combination of Tipranavir and Ritonavir has been shown to induce glucuronidase. nih.gov This induction effect is a key consideration in clinical practice, as it can alter the plasma concentrations of Tipranavir and other co-administered drugs that are substrates for UGT enzymes. For instance, the co-administration of Tipranavir-Ritonavir has been observed to decrease the exposure of other drugs that are primarily cleared via glucuronidation, such as raltegravir (B610414) and dolutegravir. nih.govnih.gov This is consistent with the induction of UGT enzymes by the combination therapy.

The mechanism of UGT induction by Ritonavir likely involves the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR). mdpi.com This receptor plays a crucial role in regulating the expression of various drug-metabolizing enzymes, including both CYP and UGT enzymes.

It is important to note that while Ritonavir is a known inducer of UGTs, in vitro studies have sometimes produced conflicting results, with some suggesting inhibition. researchgate.net However, the in vivo evidence for UGT induction by Ritonavir, particularly when boosted with a protease inhibitor like Tipranavir, is more consistent. researchgate.net

In Vitro Models for Studying Tipranavir Glucuronidation (e.g., Human Liver Microsomes)

In vitro models are indispensable tools for investigating the metabolic pathways of drugs like Tipranavir, including its glucuronidation. mdpi.com Human liver microsomes (HLMs) are a widely used in vitro system for this purpose. aalto.fisemanticscholar.org HLMs are vesicles derived from the endoplasmic reticulum of human liver cells and contain a rich complement of drug-metabolizing enzymes, including various UGT isoforms. youtube.com

Studies using HLMs allow researchers to:

Identify the metabolites formed from a parent drug.

Determine the kinetic parameters (Km and Vmax) of metabolic reactions. nih.gov

Screen for potential drug-drug interactions by assessing the inhibitory or inductive effects of co-administered compounds. nih.gov

To enhance the activity of UGT enzymes in microsomal preparations, which can be latent due to their location within the microsomal vesicle, pore-forming agents like alamethicin (B1591596) are often used. youtube.comsemanticscholar.org Alamethicin disrupts the microsomal membrane, allowing for better access of the co-substrate UDP-glucuronic acid (UDPGA) to the active site of the enzyme. youtube.com

Another valuable in vitro tool is the use of recombinant human UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells or HEK293 cells). nih.govresearchgate.netresearchgate.net This approach allows for the investigation of the specific contribution of individual UGT isoforms to the metabolism of a drug. By incubating the drug with a panel of different recombinant UGTs, researchers can identify which isoforms are the primary catalysts for glucuronidation. mdpi.com

The table below summarizes the key in vitro models and their applications in studying Tipranavir glucuronidation:

In Vitro ModelApplication in Studying Tipranavir GlucuronidationKey Considerations
Human Liver Microsomes (HLMs) - Identification of Tipranavir glucuronide metabolites.- Determination of overall glucuronidation kinetics.- Assessment of drug-drug interaction potential.- Represents the combined activity of all hepatic UGTs.- Enzyme latency may require the use of detergents like alamethicin. youtube.comsemanticscholar.org
Recombinant Human UGT Isoforms - Pinpointing specific UGT isoforms responsible for Tipranavir glucuronidation.- Characterizing the kinetics of individual isoforms.- Allows for a detailed understanding of isoform-specific contributions.- The activity of recombinant enzymes may not perfectly mirror the in vivo situation. researchgate.net
Human Hepatocytes - Provides a more complete cellular environment for metabolism studies.- Can be used to predict in vivo hepatic clearance. nih.gov- More complex to maintain and use than microsomes.- Availability can be limited.

By utilizing these in vitro models, a comprehensive understanding of the enzymatic biotransformation of Tipranavir via glucuronide conjugation can be achieved.

Dispositional Dynamics and Transporter Mediated Excretion of Glucuronide Conjugates

Major Elimination Pathways for Tipranavir Glucuronide Metabolites

The elimination of Tipranavir and its metabolites from the body is a multi-faceted process, primarily characterized by extensive fecal excretion with a minor contribution from the renal route. nih.gov Glucuronidation represents a key phase II metabolic pathway for Tipranavir, converting the parent compound into a more water-soluble conjugate to facilitate its removal.

Table 1: Urinary Excretion of Tipranavir Metabolites

MetabolitePercentage of Urine RadioactivityPercentage of Total Dose
Tipranavir Glucuronide11.0%0.5%
Unchanged TipranavirTrace amounts (0.5%)Not specified

Data sourced from studies on the disposition of radiolabeled Tipranavir. drugbank.comfda.gov

The pronounced recovery of Tipranavir and its metabolites in the feces strongly suggests that biliary excretion is a major elimination pathway. nih.gov Following oral administration, a median of 82.3% of the radioactivity from radiolabeled Tipranavir is excreted in the feces. drugbank.com This high percentage of fecal excretion points towards significant secretion of the drug and its metabolites, including the glucuronide conjugates, from the liver into the bile, which is then emptied into the gastrointestinal tract. nih.gov

Role of Organic Anion Transporters (OATs and OATPs) in Glucuronide Uptake

The cellular uptake of glucuronide conjugates from the bloodstream into organs like the liver and kidneys is a critical step in their elimination, a process mediated by uptake transporters. frontiersin.org The organic anion-transporting polypeptides (OATPs) and organic anion transporters (OATs) are key families of transporters involved in the uptake of a wide range of endogenous and xenobiotic compounds, including numerous drug glucuronides. frontiersin.org

While direct studies on the transport of Tipranavir beta-D-Glucuronide-d4 by OATs and OATPs are limited, in vitro data have demonstrated that the parent drug, Tipranavir, is an inhibitor of several OATP isoforms. ucsf.edunih.gov This suggests a potential interaction between Tipranavir and these transporters. It is well-established that many antiviral drugs are substrates for OAT1 and OAT3, which could have significant implications for their disposition in the central nervous system. nih.gov

Table 2: In Vitro Inhibition of Organic Anion-Transporting Polypeptides by Tipranavir

TransporterSynonymsIC50 (μM)Substrate UsedCell System
SLCO1B1OATP1B1, OATP-C1.1Estradiol-17beta-glucuronideHEK-OATP1B1
SLCO2B1OATP2B1, OATP-B0.2DibromofluoresceinHEK293-OATP2B1
SLCO2B1OATP2B1, OATP-B0.88Estrone sulfateMDCK II-OATP2B1

Data compiled from in vitro studies investigating the inhibitory effects of Tipranavir on OATP transporters. ucsf.edu

The inhibitory activity of Tipranavir on OATP1B1 and OATP2B1, which are known to transport glucuronide metabolites of other drugs, suggests that Tipranavir glucuronide may also be a substrate for these transporters. frontiersin.orgucsf.edunih.gov The uptake of the glucuronide conjugate into hepatocytes by OATPs would be a prerequisite for its subsequent biliary excretion.

Involvement of Efflux Transporters (e.g., MRPs, BCRP) in Glucuronide Secretion

Once inside the cell, glucuronide conjugates are actively transported out into the bile, urine, or the intestinal lumen by efflux transporters. frontiersin.org The multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) are prominent members of the ATP-binding cassette (ABC) transporter family that play a crucial role in the efflux of a wide array of substrates, including many glucuronidated drugs. frontiersin.orgbsmiab.org

Studies have shown that Tipranavir, when co-administered with ritonavir, can induce the expression of P-glycoprotein (P-gp/MDR1), another important efflux transporter. nih.gov Furthermore, several HIV protease inhibitors are known substrates and inhibitors of MRPs and BCRP. nih.govbsmiab.org For instance, MRP2 is instrumental in the biliary excretion of bilirubin (B190676) glucuronides and has been shown to transport the glucuronide conjugates of several drugs. frontiersin.org Given that glucuronide conjugates are common substrates for MRP2 and MRP3, it is highly probable that these transporters are involved in the biliary and potentially renal secretion of Tipranavir glucuronide. frontiersin.orgnih.gov This efflux is a critical step in the final elimination of the metabolite from the body. While direct evidence for Tipranavir glucuronide as a substrate for MRPs or BCRP is not yet fully established, the known substrate specificities of these transporters strongly implicate their involvement in its disposition.

Advanced Analytical Methodologies for the Quantification and Characterization of Tipranavir Beta D Glucuronide D4

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantificationrug.nljohnshopkins.edunih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying drug metabolites due to its superior specificity and sensitivity. rug.nlnih.gov This platform enables the separation of the analyte from other matrix components, followed by its selective detection and fragmentation, ensuring reliable identification and measurement even at very low concentrations.

Development of Robust Chromatographic Systems for Polar Metabolitesnih.govmdpi.commdpi.com

Glucuronide metabolites, including Tipranavir beta-D-Glucuronide, are polar compounds, which presents a challenge for traditional reversed-phase (RP) chromatography. nih.gov The high water solubility of these molecules can lead to poor retention on standard C18 columns. To overcome this, several strategies are employed to develop robust chromatographic systems.

Column Chemistry : Specialized stationary phases are often used. While C18 columns can be effective with optimized mobile phases, other chemistries like Phenyl-Hexyl or Polar-Functionalized PFP (Pentafluorophenyl) columns offer different selectivity for polar compounds. johnshopkins.edu Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique that uses a high organic mobile phase to retain and separate very polar analytes that are not retained in reversed-phase mode. mdpi.com

Mobile Phase Optimization : The composition of the mobile phase is critical. Typically, it consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) helps to control the pH and improve peak shape and ionization efficiency. mdpi.comijper.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is standard for separating analytes with a range of polarities. nih.gov

The goal is to achieve a chromatographic separation where the metabolite peak is sharp, symmetrical, and well-resolved from other endogenous components of the biological matrix, such as phospholipids, to minimize interference. nih.gov

Optimization of Mass Spectrometric Parameters for Deuterated Glucuronideschromatographyonline.comnih.govnih.gov

Tandem mass spectrometry detection requires careful optimization of several parameters to achieve maximum sensitivity and specificity for deuterated glucuronides. This is typically performed by infusing a solution of the standard into the mass spectrometer. chromatographyonline.com

Ionization Source : Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative ion mode. nih.gov The choice depends on the chemical nature of the analyte; glucuronides often ionize well in negative mode due to the acidic nature of the glucuronic acid moiety.

Multiple Reaction Monitoring (MRM) : For quantification, the mass spectrometer is operated in MRM mode. chromatographyonline.com In this mode, a specific precursor ion (the molecular ion of Tipranavir beta-D-Glucuronide-d4) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from the fragmentation is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte. nih.gov

Parameter Tuning : Key parameters that are optimized include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. rug.nlchromatographyonline.com For the MRM transition, the collision energy (CE) and fragmentor voltage are tuned to maximize the signal of the desired product ion. It is important to select a product ion that provides a stable and intense signal. The characteristic neutral loss of the glucuronic acid moiety (176 Da) is often a targeted fragmentation pathway for glucuronide metabolites. researchgate.net

Table 1: Example of Optimized Mass Spectrometric Parameters for a Deuterated Glucuronide This table contains representative data for illustrative purposes.

ParameterSettingPurpose
Ionization ModeNegative ESIOptimizes formation of negatively charged precursor ions, suitable for glucuronides.
Capillary Voltage3500 VEnhances the electrospray process for efficient ion generation. rug.nl
Nebulizer Pressure40 psiAids in the formation of a fine spray of charged droplets. chromatographyonline.com
Drying Gas Flow10 L/minFacilitates solvent evaporation from the droplets to release ions into the gas phase. chromatographyonline.com
Gas Temperature325 °CControls the rate of desolvation. chromatographyonline.com
MRM Transitione.g., m/z 787.3 → m/z 611.3Specific precursor-to-product ion transition for quantification, enhancing selectivity.
Collision Energy (CE)25 eVOptimizes the fragmentation of the precursor ion to produce a strong product ion signal.

Application of this compound as an Internal Standardrug.nlwuxiapptec.comaptochem.com

The most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. wuxiapptec.comaptochem.com An internal standard is essential for achieving reliable and reproducible results by correcting for variability during sample processing and analysis. rug.nlwuxiapptec.com

Principle of Stable Isotope Dilution Mass Spectrometrynih.govimreblank.chamazonaws.com

Stable Isotope Dilution (SID) is a powerful quantification technique in mass spectrometry. imreblank.ch The principle relies on adding a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. nih.govwuxiapptec.com

The SIL-IS is chemically identical to the analyte of interest (the non-labeled Tipranavir beta-D-Glucuronide) and differs only in mass due to the presence of deuterium (B1214612) atoms. amazonaws.comnih.gov Because of this near-identical chemical and physical behavior, the SIL-IS experiences the same effects as the analyte during extraction, chromatography, and ionization. aptochem.com Any loss of analyte during sample preparation or any fluctuation in instrument response will affect the internal standard to the same degree. wuxiapptec.com

Quantification is therefore not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's response to the internal standard's response. nih.govimreblank.ch This ratio is used to calculate the concentration of the analyte in the unknown sample by plotting it against a calibration curve. imreblank.ch

Mitigation of Matrix Effects and Enhancement of Assay Accuracynih.govwuxiapptec.comresearchgate.net

A significant challenge in LC-MS bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix. nih.gov This can lead to poor accuracy and precision if not properly addressed. nih.govmyadlm.org

Research Applications and Future Directions for Tipranavir Beta D Glucuronide D4 Studies

Elucidation of Drug Metabolism and Pharmacokinetic Profiles in Preclinical Research

In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate is paramount. nih.gov The use of stable isotope-labeled compounds like Tipranavir beta-D-Glucuronide-d4 is a cornerstone of these investigations. nih.gov By incorporating a known amount of the deuterated standard into biological samples, researchers can employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely quantify the concentration of the endogenously formed Tipranavir glucuronide. sigmaaldrich.comaptochem.com This is because the labeled standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction and analysis, thus correcting for variations. sigmaaldrich.comaptochem.com

This process allows for the creation of a detailed pharmacokinetic profile of Tipranavir, revealing the extent and rate of its glucuronidation. nih.gov Glucuronidation is a major metabolic pathway for many drugs, converting them into more water-soluble compounds that are more easily excreted. nih.gov A study on Tipranavir metabolism in mice identified a glucuronide metabolite in urine, highlighting the importance of this pathway. nih.gov Accurate measurement of this metabolite is crucial for comparing metabolic fates across different preclinical species and for predicting how the drug will behave in humans. nih.govnih.gov

Facilitating In Vitro-In Vivo Extrapolation (IVIVE) Models for Glucuronidation Pathways

In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling approach used to predict a drug's in vivo properties from in vitro data. wikipedia.org This technique is increasingly important in drug development for predicting parameters like hepatic clearance and potential drug-drug interactions. nih.govyoutube.com The accuracy of IVIVE for glucuronidated drugs can be challenging due to the complexities of the UGT enzymes and transport processes involved. nih.gov

This compound is vital for generating the high-quality in vitro data needed for these models. In vitro systems such as human liver microsomes or hepatocytes are used to determine the rate of Tipranavir glucuronidation. nih.gov The labeled standard allows for precise quantification of the metabolite formed in these assays. This in vitro data, including kinetic parameters, is then used to build physiologically based pharmacokinetic (PBPK) models. nih.gov The model's predictions can then be compared against in vivo results, where again the deuterated standard is used for accurate measurement. nih.gov This validation process is key to refining IVIVE models and improving their predictive power for other drugs that undergo glucuronidation. nih.gov

Development of Quantitative Assays for Metabolic Pathway Characterization

Robust and validated quantitative assays are essential for characterizing metabolic pathways. The gold standard for such assays, particularly those using mass spectrometry, involves the use of a stable isotope-labeled internal standard. sigmaaldrich.comaptochem.com this compound is ideally suited for this role in assays measuring Tipranavir glucuronide. nih.gov Its use minimizes variability from sample preparation and instrument response, leading to highly accurate and precise results. clearsynth.com

Developing these LC-MS/MS assays can present challenges, especially for glucuronide metabolites which can be unstable or undergo fragmentation in the mass spectrometer. nih.gov However, a well-developed method using a deuterated internal standard provides a reliable tool for regulatory bioanalysis. nih.gov These assays are critical for studying how factors like genetics, co-administered drugs, or disease states might affect the glucuronidation of Tipranavir.

Below is an interactive data table summarizing typical parameters for a quantitative LC-MS/MS assay for a glucuronide metabolite.

ParameterDescriptionTypical Value/Range
Analytical Method The primary technique for quantification.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Internal Standard The stable isotope-labeled compound for quantification.Deuterated or ¹³C-labeled analyte aptochem.com
Biological Matrix The type of sample analyzed.Plasma, Urine, Bile, Hepatocytes nih.govnih.gov
Linearity Range The concentration range where the assay is accurate and precise.Spans several orders of magnitude (e.g., 1.56 nM - 5000 nM) nih.gov
Lower Limit of Quantification (LLOQ) The lowest concentration reliably quantified.Typically in the low nM to ng/mL range nih.gov
Accuracy Closeness of measured value to the true value.Within ±15% (±20% at LLOQ)
Precision Reproducibility of measurements (expressed as CV%).≤15% (≤20% at LLOQ)
Recovery The efficiency of the analyte extraction process.>85% nih.gov

Utility in Drug Discovery and Development for Metabolism-Directed Drug Design

Information on a drug's metabolic pathways is crucial during the discovery and development phases. nih.gov Metabolism-directed drug design uses this information to create molecules with more favorable pharmacokinetic properties. For example, if a drug is metabolized too quickly, its efficacy can be reduced. By identifying the "metabolic soft spot" on a molecule, medicinal chemists can make structural modifications to slow down this process. nih.gov

The quantitative assays enabled by this compound provide the precise data needed to guide these chemical modifications. By understanding the extent of glucuronidation, researchers can prioritize new drug candidates with improved metabolic stability. This iterative cycle of designing, synthesizing, and testing new compounds, supported by robust bioanalytical methods, can accelerate the identification of a lead candidate with an optimized pharmacokinetic profile. metsol.com Using stable isotope tracers to understand metabolic networks is a powerful tool in discovering new drug targets and facilitating ADME studies. researchgate.net

Emerging Research Avenues in Glucuronide Metabolite Research

While glucuronide metabolites have often been considered inactive waste products, this view is evolving. nih.gov There is growing interest in the potential pharmacological activity of these metabolites. rsc.orgresearchgate.net For instance, the metabolite morphine-6-glucuronide (B1233000) is known to be a more potent analgesic than morphine itself. nih.govnih.gov To investigate whether Tipranavir glucuronide has any biological activity, accurate quantification using its deuterated standard would be essential.

Another key area of emerging research is the role of membrane transporters in the disposition of glucuronide metabolites. frontiersin.orgnih.gov These hydrophilic conjugates require transporters to move across cell membranes, and these transport processes in the liver, kidney, and intestine are critical for their elimination. nih.govnih.gov The interplay between UGT enzymes and transporters determines the ultimate distribution and excretion of the glucuronides. nih.gov this compound could be used in in vitro transport assays with specific transporter proteins (e.g., MRPs, OATPs) to determine which are responsible for its efflux and uptake, providing a more complete picture of its disposition. frontiersin.orghelsinki.fi

Finally, the potential for enterohepatic recirculation, where glucuronides excreted in bile are hydrolyzed by gut bacteria back to the parent drug and reabsorbed, is another area of active research. nih.gov Stable isotope-labeled standards would be invaluable in tracing the fate of the glucuronide metabolite within the complex environment of the gut microbiome.

Q & A

Q. What synthetic methodologies are employed for producing Tipranavir beta-D-Glucuronide-d4, and how do they ensure isotopic purity?

The synthesis involves coupling deuterated glucuronic acid derivatives to the Tipranavir core under phase-transfer catalysis. A representative protocol (adapted from indoxyl-β-D-glucuronide synthesis) uses methylene chloride, tetrabutylammonium hydrogen sulfate, and alkali hydroxides to facilitate nucleophilic substitution . Isotopic purity is ensured via deuterium incorporation at specific positions using deuterated reagents, followed by purification via reversed-phase HPLC to confirm >98% isotopic enrichment .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Deuterated internal standards (e.g., Tipranavir-d4) improve precision by compensating for matrix effects. Validation parameters include linearity (1–1000 ng/mL), intraday accuracy (85–115%), and interday precision (<15% CV) . For structural confirmation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are used to verify glucuronide conjugation and deuterium placement .

Q. What pharmacokinetic properties of this compound are critical for designing in vivo studies?

Key parameters include placental transfer (observed in primates and humans ), plasma protein binding (>99.9%), and AUC ratios relative to the parent drug. Dose proportionality studies in animal models show nonlinear pharmacokinetics at high doses due to saturation of glucuronidation enzymes . Researchers must adjust dosing intervals to account for ritonavir-boosted metabolism, which increases Tipranavir’s half-life from 4–6 hours to 8–12 hours .

Advanced Research Questions

Q. How does Tipranavir’s resistance profile influence the experimental design of studies involving its glucuronide metabolite?

Tipranavir retains efficacy against HIV-1 strains with multiple protease mutations (e.g., V82A, L33F) by rigidifying protease flaps via hydrophobic interactions, as shown in rigidity analysis . However, glucuronidation may alter intracellular penetration, necessitating resistance assays (e.g., PhenoSense HIV) to compare the metabolite’s 50% inhibitory concentration (IC50) against mutant vs. wild-type proteases . Studies should include ritonavir-boosted arms to assess metabolic interactions .

Q. What contradictions exist between in vitro and in vivo data on this compound’s anticancer activity?

In vitro, Tipranavir induces apoptosis in gastric cancer stem cells (GCSCs) via mitochondrial pathways and IL-24 upregulation at 10–50 µM concentrations . However, in vivo efficacy is limited by poor tumor penetration (plasma-to-tissue ratio <0.1) and hepatotoxicity at doses exceeding 500 mg/kg . Researchers must reconcile these findings using PK/PD modeling and tumor xenograft studies with deuterated tracers to track metabolite distribution .

Q. How should researchers address discrepancies in placental transfer data between animal models and human studies?

Primate studies report fetal toxicity at maternal AUCs lower than human therapeutic doses, while human registries show no birth defects in 17 first-trimester exposures . To resolve this, use ex vivo placental perfusion models with deuterated metabolites to quantify transfer rates and validate findings via LC-MS/MS. Include covariates like gestational age and maternal CYP3A4 activity in statistical analyses .

Q. What methodological considerations are critical for replicating RESIST trial outcomes in contemporary studies?

The RESIST trials (n=1,483) demonstrated Tipranavir’s efficacy in treatment-experienced patients but used outdated background regimens (e.g., NRTIs only) . Modern studies should incorporate integrase inhibitors and CCR5 antagonists, with stratification by baseline resistance mutations (e.g., ≥3 primary PI mutations). Power calculations require ≥200 participants per arm to detect a 0.5 log10 reduction in viral load .

Q. How can rigidity analysis of HIV-1 protease inform the optimization of Tipranavir analogs?

Molecular dynamics simulations reveal that Tipranavir increases protease flap rigidity by 40% compared to peptidic inhibitors, reducing conformational flexibility required for substrate binding . To enhance metabolite activity, modify the glucuronide moiety to stabilize hydrogen bonds with Gly48 and Arg8 while maintaining deuterium labeling for tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.